molecular formula C22H26N2O2S B3529152 METHYL 2-(4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE

METHYL 2-(4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE

Cat. No.: B3529152
M. Wt: 382.5 g/mol
InChI Key: HHUVCGVYOXGOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-{[(4-benzylpiperidino)carbothioyl]amino}phenyl)acetate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a benzylpiperidine moiety linked to a phenylacetate group through a carbothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-{[(4-benzylpiperidino)carbothioyl]amino}phenyl)acetate typically involves the reaction of 4-benzylpiperidine with a suitable phenylacetate derivative under specific conditions. The reaction is often carried out in the presence of a carbothioylating agent, such as thiophosgene, to form the desired carbothioyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[(4-benzylpiperidino)carbothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-{[(4-benzylpiperidino)carbothioyl]amino}phenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(4-{[(4-benzylpiperidino)carbothioyl]amino}phenyl)acetate involves the modulation of various signaling

Properties

IUPAC Name

methyl 2-[4-[(4-benzylpiperidine-1-carbothioyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-26-21(25)16-18-7-9-20(10-8-18)23-22(27)24-13-11-19(12-14-24)15-17-5-3-2-4-6-17/h2-10,19H,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUVCGVYOXGOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-(4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE
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METHYL 2-(4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE
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METHYL 2-(4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE
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METHYL 2-(4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE
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METHYL 2-(4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE
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METHYL 2-(4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE

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